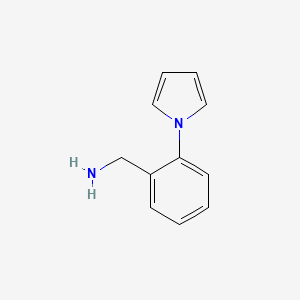

2-(1-Pyrrolyl)benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-pyrrol-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-8H,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDYBXDAGIQWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959925 | |

| Record name | 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39116-24-0, 39243-88-4 | |

| Record name | 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Pyrrolyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Pyrrolyl)benzylamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(1-Pyrrolyl)benzylamine is a unique bifunctional molecule that incorporates both a pyrrole and a benzylamine moiety. This strategic combination of two pharmacologically significant scaffolds makes it a valuable building block in medicinal chemistry and organic synthesis. The pyrrole ring is a core component of numerous natural products and pharmaceuticals, while the benzylamine structure is prevalent in a wide array of bioactive compounds.[1] This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, reactivity, and potential applications of this compound, offering a technical resource for researchers engaged in drug discovery and chemical synthesis.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂ | [2] |

| Molecular Weight | 172.23 g/mol | [2] |

| CAS Number | 39116-24-0 | [2] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 156 °C | ChemicalBook |

| Boiling Point | 317.2 °C at 760 mmHg | ChemicalBook |

| XlogP (predicted) | 1.2 | [2][3] |

| InChIKey | BNDYBXDAGIQWOB-UHFFFAOYSA-N | [2][3] |

Proposed Synthesis and Mechanistic Insights

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a highly plausible and efficient route can be designed based on the well-established Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this proposed protocol, 2-aminobenzylamine would react with 2,5-dimethoxytetrahydrofuran, a common precursor to succinaldehyde, under acidic conditions.

Reaction Scheme:

Caption: Proposed Paal-Knorr synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzylamine (1 equivalent).

-

Solvent and Reagents: Dissolve the starting material in a suitable solvent, such as ethanol or glacial acetic acid. Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

-

Acid Catalysis: If using a neutral solvent like ethanol, add a catalytic amount of a protic acid (e.g., glacial acetic acid or a few drops of concentrated HCl) to facilitate the hydrolysis of the 2,5-dimethoxytetrahydrofuran to succinaldehyde and to catalyze the subsequent condensation.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If an acidic solvent was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the aromatic pyrrole ring and the primary benzylic amine.

-

Pyrrole Moiety: The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, the nitrogen lone pair's delocalization into the ring reduces its basicity.

-

Benzylamine Moiety: The primary amine group is basic and nucleophilic, readily undergoing reactions typical of amines, such as acylation, alkylation, and Schiff base formation. The benzylic position of the methylene group is also susceptible to oxidation.

The spatial proximity of these two functional groups can lead to intramolecular reactions, offering a pathway to complex heterocyclic systems. For instance, under certain conditions, the amine could potentially react with an activated pyrrole ring.

Applications in Medicinal Chemistry and Organic Synthesis

The true value of this compound lies in its potential as a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. The broader class of benzylamine-scaffolded pyrroles has garnered significant interest in drug discovery.[1]

-

Building Block for Fused Heterocycles: This compound is an ideal starting material for the synthesis of fused polycyclic aromatic systems containing nitrogen. For example, it can be utilized in multi-component reactions to generate novel diazepine derivatives.[1]

-

Pictet-Spengler-Type Reactions: It can serve as a reactant in Pictet-Spengler-type reactions for the synthesis of iminosugar benzopiperazine pyrrole alkaloids.[1]

-

Analogue Synthesis for Drug Discovery: The structural similarity to other biologically active molecules, such as 2-(1H-pyrazol-1-yl)benzylamine derivatives which have shown antimicrobial properties, suggests that this compound could be a valuable template for the development of new therapeutic agents.[1]

Caption: Synthetic utility of this compound in generating complex molecules.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and pyrrole rings, a singlet for the benzylic methylene protons, and a broad singlet for the amine protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the benzyl and pyrrole rings, as well as the benzylic methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands corresponding to:

-

N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).

-

C-H stretching of the aromatic rings and the methylene group.

-

C=C stretching of the aromatic rings.

-

C-N stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. PubChem lists major peaks at m/z values of 155, 154, and 104, which can be correlated with the fragmentation of the parent molecule.[2]

Safety and Toxicology

Based on available safety data, this compound is classified as causing skin irritation and may cause respiratory irritation.[2] It is also harmful if swallowed or in contact with skin, and can cause serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule with significant untapped potential in the fields of organic synthesis and medicinal chemistry. Its unique combination of a pyrrole and a benzylamine moiety provides a versatile platform for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy, and its potential applications, serving as a valuable resource for researchers looking to leverage this compound in their work. Further exploration of its reactivity and biological profile is warranted and promises to yield exciting discoveries.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H12N2). Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 39116-24-0. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(1-Pyrrolyl)benzylamine (CAS: 39116-24-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Pyrrolyl)benzylamine, a bifunctional molecule incorporating both a pyrrole and a benzylamine moiety. While this specific compound is not extensively documented in peer-reviewed literature, this guide synthesizes available data on its chemical properties, outlines a plausible synthetic pathway based on established chemical transformations of analogous compounds, and discusses its potential applications in medicinal chemistry and materials science by examining the known activities of its constituent chemical scaffolds. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential utility of this and related compounds.

Introduction and Molecular Overview

This compound, with the CAS number 39116-24-0, is an organic compound featuring a pyrrole ring linked to a benzylamine group at the ortho position.[1][2] The integration of these two pharmacologically and synthetically significant fragments suggests a potential for diverse chemical reactivity and biological activity.

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products and pharmaceuticals, known for a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The benzylamine scaffold is also a common feature in medicinal chemistry, contributing to the molecular architecture of various therapeutic agents.[5] The ortho-substitution pattern of this compound creates a unique spatial arrangement of the pyrrole and aminomethyl groups, which could influence its binding to biological targets and its utility as a precursor in the synthesis of more complex heterocyclic systems.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 39116-24-0 | [2] |

| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |

| Molecular Weight | 172.23 g/mol | [1][2] |

| IUPAC Name | (2-pyrrol-1-ylphenyl)methanamine | [1] |

| Melting Point | 156 °C | [6] |

| Boiling Point | 317.2 °C at 760 mmHg | [6] |

| Form | Solid | |

| Computed XLogP3 | 1.2 | [1] |

Proposed Synthetic Pathway

Step 1: Synthesis of 2-(1H-Pyrrol-1-yl)benzonitrile (Intermediate)

The formation of the pyrrole ring on the primary amine of 2-aminobenzonitrile can be achieved via the Clauson-Kaas reaction. This well-established method involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

Causality of Experimental Choices: The Clauson-Kaas reaction is a robust and widely used method for the synthesis of N-substituted pyrroles from primary amines. The choice of 2,5-dimethoxytetrahydrofuran as the 1,4-dicarbonyl surrogate is due to its stability and commercial availability. Acetic acid is a common and effective catalyst for this transformation, providing the necessary acidic environment for the cyclization to occur.

Exemplar Protocol (based on an analogous synthesis): A protocol for a similar compound, 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, has been reported and can be adapted.[7]

Experimental Protocol:

-

To a solution of 2-aminobenzonitrile in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran.

-

Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water and collect the resulting precipitate by filtration.

-

Wash the solid with water until the filtrate is neutral.

-

Dry the crude product, which can be further purified by recrystallization or column chromatography.

Step 2: Reduction of 2-(1H-Pyrrol-1-yl)benzonitrile to this compound

The final step in the proposed synthesis is the reduction of the nitrile group of 2-(1H-pyrrol-1-yl)benzonitrile to the corresponding primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of effecting this transformation.

Causality of Experimental Choices: Lithium aluminum hydride is a potent nucleophilic reducing agent that readily reduces nitriles to primary amines. Tetrahydrofuran (THF) is an appropriate aprotic solvent for this reaction. The workup procedure with sequential addition of water and sodium hydroxide solution is a standard method to quench the excess LiAlH₄ and precipitate the aluminum salts, facilitating the isolation of the amine product.

General Experimental Protocol for Nitrile Reduction:

-

To a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 2-(1H-pyrrol-1-yl)benzonitrile in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the mixture through a pad of celite, washing the filter cake with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Chemical Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. While specific experimental spectra for this compound are not available in the cited literature, this section outlines the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the protons of the pyrrole ring, the methylene protons of the benzylamine group, and the amine protons. The aromatic protons would likely appear as a multiplet in the range of 7.0-7.6 ppm. The pyrrole protons are expected to appear as two distinct multiplets or triplets between 6.0 and 7.0 ppm. The benzylic CH₂ protons would likely be a singlet or a doublet (if coupled to the NH₂ protons) around 3.8-4.5 ppm. The NH₂ protons would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the eleven carbon atoms in the molecule. The aromatic carbons of the benzene ring would appear in the region of 120-140 ppm. The pyrrole carbons are expected in the range of 108-122 ppm. The benzylic carbon (CH₂) would likely resonate around 45-55 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely involve the loss of the amino group and cleavage of the benzylic C-C bond.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).

Potential Applications and Fields of Research

Given the lack of specific studies on this compound, its potential applications can be inferred from the known biological activities and chemical utility of the pyrrole and benzylamine scaffolds.

Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in drug discovery. Numerous pyrrole-containing compounds have demonstrated a wide range of pharmacological activities, including:

-

Anti-inflammatory: As seen in drugs like Tolmetin and Ketorolac.[3]

-

Anticancer: The pyrrole ring is a core component of several anticancer agents.[3]

-

Antimicrobial and Antiviral: Pyrrole derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[4]

The benzylamine moiety is also a common feature in bioactive molecules. The combination of these two pharmacophores in this compound makes it an interesting candidate for screening in various biological assays. Its structure could serve as a starting point for the development of novel inhibitors of enzymes such as kinases or proteases, or as ligands for various receptors.

Synthetic Chemistry and Materials Science

The presence of a primary amine and an aromatic pyrrole ring makes this compound a versatile building block in organic synthesis. It can be a precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions. Additionally, the pyrrole moiety can be polymerized, suggesting potential applications in the development of conducting polymers and other functional materials.

Safety and Handling

Based on available safety data, this compound is classified with the following hazards:

-

GHS05: Corrosive

-

GHS07: Harmful/Irritant

Hazard Statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a chemical compound with significant potential stemming from its unique molecular architecture. While detailed experimental data on its synthesis and biological activity are currently limited in the public domain, this guide has provided a robust, scientifically-grounded framework for its preparation and has highlighted promising avenues for future research. The proposed synthetic route, based on well-established chemical principles, offers a clear path for its preparation in the laboratory. The exploration of its biological properties could uncover novel therapeutic leads, while its utility as a synthetic intermediate may enable the construction of complex molecular targets. This guide serves as a call to the research community to further investigate this intriguing molecule and unlock its full potential.

References

- 1. This compound | C11H12N2 | CID 707327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]

- 7. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Synthesis of (2-pyrrol-1-ylphenyl)methanamine

Abstract

(2-pyrrol-1-ylphenyl)methanamine is a key structural motif and a valuable building block in medicinal chemistry and drug development. Its synthesis is of considerable interest to researchers in these fields. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to (2-pyrrol-1-ylphenyl)methanamine, designed for researchers, scientists, and drug development professionals. This guide delineates two core synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the methodologies. The synthesis of the pyrrole ring via the Paal-Knorr reaction serves as a foundational step in the creation of key precursors. The subsequent elaboration to the target amine is achieved through either the reduction of a nitrile intermediate or the reductive amination of an aldehyde precursor. This document aims to provide a robust and practical resource for the laboratory synthesis of this important compound.

Introduction

The (2-pyrrol-1-ylphenyl)methanamine scaffold is a significant pharmacophore found in a variety of biologically active molecules. The presence of the pyrrole ring, a five-membered aromatic heterocycle, and the benzylic amine functionality imparts unique physicochemical properties that are desirable in drug design. This guide will explore the two most prevalent and practical synthetic pathways to access this valuable compound, providing the necessary detail for successful laboratory implementation.

The choice of synthetic route will often depend on the availability of starting materials, desired scale, and the specific substitution patterns required for analog synthesis. We will delve into the intricacies of each pathway, highlighting the rationale behind the selection of reagents and reaction conditions.

Strategic Synthesis Pathways

Two principal retrosynthetic disconnections for (2-pyrrol-1-ylphenyl)methanamine lead to two distinct and viable synthetic strategies:

-

Route 1: The Nitrile Reduction Pathway. This approach involves the synthesis of the key intermediate, 2-(1H-pyrrol-1-yl)benzonitrile, followed by the reduction of the nitrile functional group to the primary amine.

-

Route 2: The Reductive Amination Pathway. This strategy focuses on the synthesis of 2-(1H-pyrrol-1-yl)benzaldehyde, which is then converted to the target amine via reductive amination.

The following sections will provide a detailed exploration of each of these routes.

Route 1: The Nitrile Reduction Pathway

This pathway is often favored due to the relative accessibility of the starting materials and the robustness of the nitrile reduction step. The overall strategy is outlined below:

Caption: Synthetic scheme for the Nitrile Reduction Pathway.

Synthesis of the Key Intermediate: 2-(1H-pyrrol-1-yl)benzonitrile

The formation of the pyrrole ring is a critical step in this pathway and is efficiently achieved through a Paal-Knorr synthesis. This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound or its equivalent.[1][2][3] In this case, 2-aminobenzonitrile serves as the amine component, and 2,5-dimethoxytetrahydrofuran acts as a stable and convenient surrogate for succinaldehyde, the 1,4-dicarbonyl component.

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups (or their precursors), followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1][2]

Experimental Protocol: Synthesis of 2-(1H-pyrrol-1-yl)benzonitrile

A robust protocol for a related compound, 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, provides a solid foundation for this synthesis.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzonitrile (1.0 equivalent) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 2-(1H-pyrrol-1-yl)benzonitrile as a solid.

| Reagent | Molar Eq. |

| 2-Aminobenzonitrile | 1.0 |

| 2,5-Dimethoxytetrahydrofuran | 1.2 |

| Glacial Acetic Acid | Solvent |

Table 1: Reagents for the synthesis of 2-(1H-pyrrol-1-yl)benzonitrile.

Reduction of 2-(1H-pyrrol-1-yl)benzonitrile to (2-pyrrol-1-ylphenyl)methanamine

The conversion of the nitrile to the primary amine is a standard transformation in organic synthesis. Two highly effective methods for this reduction are the use of lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a powerful reducing agent capable of readily converting nitriles to primary amines. The reaction should be carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with protic solvents.

Mechanism of LiAlH₄ Reduction of Nitriles

The reduction proceeds via a two-step nucleophilic addition of hydride ions from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. The resulting di-anionic intermediate is then protonated during the aqueous work-up to yield the primary amine.

Experimental Protocol: LiAlH₄ Reduction

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Nitrile: Dissolve 2-(1H-pyrrol-1-yl)benzonitrile (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up). Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the reaction solvent. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2-pyrrol-1-ylphenyl)methanamine. Purification can be achieved by column chromatography on silica gel if necessary.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder and often safer alternative to LiAlH₄ reduction, particularly on a larger scale. Raney Nickel is a commonly used catalyst for this transformation.[5]

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), combine 2-(1H-pyrrol-1-yl)benzonitrile (1.0 equivalent), a suitable solvent such as ethanol or methanol saturated with ammonia (to suppress secondary amine formation), and a catalytic amount of Raney Nickel (5-10% by weight).

-

Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases.

-

Work-up and Purification: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be performed by distillation under reduced pressure or by column chromatography.

| Reduction Method | Key Reagents | Advantages | Disadvantages |

| LiAlH₄ Reduction | LiAlH₄, Anhydrous Ether/THF | High reactivity, rapid conversion | Pyrophoric reagent, requires strict anhydrous conditions, challenging work-up |

| Catalytic Hydrogenation | H₂, Raney Nickel | Milder conditions, scalable, easier work-up | Requires specialized hydrogenation equipment, potential for catalyst poisoning |

Table 2: Comparison of nitrile reduction methods.

Route 2: The Reductive Amination Pathway

An alternative and equally viable approach to (2-pyrrol-1-ylphenyl)methanamine is through the reductive amination of the corresponding aldehyde.

Caption: Synthetic scheme for the Reductive Amination Pathway.

Synthesis of the Key Intermediate: 2-(1H-pyrrol-1-yl)benzaldehyde

The synthesis of this aldehyde precursor can be approached in several ways, most commonly through the reduction of a corresponding carboxylic acid derivative.

Experimental Protocol: Synthesis of 2-(1H-pyrrol-1-yl)benzaldehyde

A plausible route involves the reduction of 2-(1H-pyrrol-1-yl)benzoic acid or its ester.

-

Preparation of the Acid Chloride (Optional but recommended): Treat 2-(1H-pyrrol-1-yl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) to form the corresponding acid chloride.

-

Reduction to the Aldehyde: The acid chloride can then be reduced to the aldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or through a Rosenmund reduction (H₂, Pd/BaSO₄, quinoline-sulfur). Alternatively, the carboxylic acid can be directly reduced to the aldehyde using specific reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Reductive Amination of 2-(1H-pyrrol-1-yl)benzaldehyde

Reductive amination is a powerful one-pot reaction that converts an aldehyde or ketone into an amine.[6] The reaction proceeds through the in-situ formation of an imine, which is then reduced to the amine.

Mechanism of Reductive Amination

The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by dehydration to form an imine. A reducing agent, present in the reaction mixture, then reduces the imine to the final primary amine. Sodium cyanoborohydride (NaBH₃CN) is a particularly useful reducing agent for this transformation as it is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde.[6]

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 2-(1H-pyrrol-1-yl)benzaldehyde (1.0 equivalent) in a suitable solvent such as methanol.

-

Addition of Amine Source: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (1.5 - 2.0 equivalents).

-

Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. A catalytic amount of acetic acid can be added to facilitate this step.

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.2 - 1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction Conditions: Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction by the addition of water. Acidify the mixture with dilute HCl and then wash with diethyl ether to remove any unreacted aldehyde. Basify the aqueous layer with aqueous NaOH and extract the product with dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude product. Purification can be performed by column chromatography.

Characterization of (2-pyrrol-1-ylphenyl)methanamine

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data for (2-pyrrol-1-ylphenyl)methanamine.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyrrole ring, the aromatic protons of the phenyl ring, the benzylic methylene protons (a singlet), and the amine protons (a broad singlet that is exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrrole and phenyl rings, as well as the benzylic carbon.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₁₁H₁₂N₂).

Conclusion

This technical guide has detailed two robust and practical synthetic routes for the preparation of (2-pyrrol-1-ylphenyl)methanamine. The nitrile reduction pathway, commencing from 2-aminobenzonitrile, and the reductive amination pathway, starting from a 2-(1H-pyrrol-1-yl)benzaldehyde precursor, both offer viable strategies for accessing this important building block. The choice between these routes will be dictated by factors such as starting material availability, scalability, and the specific requirements of the research program. The provided experimental protocols and mechanistic discussions are intended to serve as a valuable resource for chemists in the fields of medicinal chemistry and drug discovery.

References

-

Paal-Knorr Synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

-

Raney nickel. (n.d.). In Organic Syntheses. Retrieved January 3, 2026, from [Link]

-

Key reactions in heterocycle synthesis. (2018, December 28). University of Liverpool. Retrieved January 3, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

Sources

Potential Applications of 2-(1-Pyrrolyl)benzylamine in Medicinal Chemistry: A Technical Guide

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrrole nucleus stands as a "privileged scaffold," a core structure consistently found in molecules with significant biological activity.[1][2] From the anti-inflammatory properties of tolmetin to the cholesterol-lowering effects of atorvastatin, the versatility of the pyrrole ring is well-documented.[3][4] When fused with a benzylamine moiety, another pharmacologically significant structure, the resulting compound, 2-(1-Pyrrolyl)benzylamine, presents a compelling starting point for drug discovery.[5] This technical guide will delve into the potential applications of this compound, offering a scientifically grounded exploration of its prospects as an anticancer, anti-inflammatory, and central nervous system (CNS) active agent. For each potential application, we will outline the underlying scientific rationale, propose hypothetical mechanisms of action, and provide detailed experimental protocols for its synthesis and evaluation.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂ | [6] |

| Molecular Weight | 172.23 g/mol | [6] |

| CAS Number | 39243-88-4 | [6] |

| XlogP (predicted) | 1.2 | [7] |

| Appearance | Clear Liquid |

Potential as an Anticancer Agent

The pyrrole moiety is a cornerstone in the architecture of numerous anticancer drugs, including the kinase inhibitor Sunitinib.[8] The rationale for investigating this compound in an oncological context is rooted in the established antiproliferative activities of pyrrole derivatives. The benzylamine portion of the molecule can also contribute to its anticancer potential, as derivatives of N-arylbenzylamines have shown cytotoxic effects.

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this compound is the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation. Many kinase inhibitors feature a heterocyclic ring system that can interact with the ATP-binding pocket of the enzyme. The pyrrole ring of this compound could potentially form hydrogen bonds and other interactions within this pocket, while the benzylamine tail could provide additional binding interactions, leading to the inhibition of kinase activity and subsequent apoptosis of cancer cells.

Caption: Workflow for evaluating the anticancer potential of this compound.

Detailed Experimental Protocols

1. Synthesis of this compound

A potential synthetic route involves the Paal-Knorr pyrrole synthesis.

-

Reactants: 2-Aminobenzylamine, 2,5-dimethoxytetrahydrofuran.

-

Procedure:

-

Dissolve 2-aminobenzylamine (1 equivalent) in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran (1 equivalent) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2. In Vitro Cytotoxicity Assay (MTT Assay) [2][8]

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293) for control.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Potential as an Anti-inflammatory Agent

Pyrrole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators. [9]The structural features of this compound suggest its potential to modulate inflammatory pathways.

Hypothetical Mechanism of Action: COX Inhibition

A likely anti-inflammatory mechanism for this compound is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. The planar pyrrole ring could fit into the active site of COX enzymes, while the benzylamine group could form interactions with surrounding amino acid residues, leading to the blockage of prostaglandin synthesis.

Caption: Proposed mechanism of COX inhibition by this compound.

Experimental Workflow for Anti-inflammatory Evaluation

Caption: Workflow for evaluating the anti-inflammatory potential.

Detailed Experimental Protocols

1. In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages) [10]

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Procedure:

-

Culture RAW 264.7 cells in a 24-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Potential as a Central Nervous System (CNS) Active Agent

The pyrrole scaffold is present in several CNS-active drugs, suggesting that this compound could also exhibit activity in the central nervous system. [11]The benzylamine moiety is also a common feature in many CNS-active compounds. [12]

Hypothetical Mechanism of Action: Receptor Modulation

This compound could potentially modulate the activity of various CNS receptors, such as dopamine, serotonin, or GABA receptors. The aromatic rings of the molecule could engage in pi-stacking interactions with aromatic residues in the receptor binding site, while the amine group could form hydrogen bonds, leading to either agonistic or antagonistic effects.

Caption: Proposed mechanism of CNS receptor modulation.

Experimental Workflow for CNS Activity Evaluation

Caption: Workflow for evaluating the CNS activity.

Detailed Experimental Protocols

1. Preliminary CNS Activity Screening (Irwin Test) [13]

-

Animals: Male Swiss albino mice.

-

Procedure:

-

Administer this compound intraperitoneally at various doses.

-

Observe the animals for a range of behavioral and physiological parameters (e.g., alertness, motor activity, reflexes, autonomic signs) at regular intervals for up to 4 hours.

-

Compare the observations with a vehicle-treated control group.

-

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The convergence of the pharmacologically significant pyrrole and benzylamine moieties suggests a high potential for biological activity. The proposed avenues of investigation in oncology, inflammation, and neuroscience provide a solid framework for initiating a comprehensive drug discovery program. Future research should focus on the synthesis of a library of this compound derivatives to establish structure-activity relationships (SAR) and optimize potency and selectivity for specific biological targets. Advanced in vivo studies and toxicological profiling will be crucial next steps in the journey of transforming this promising molecule into a potential therapeutic agent.

References

Sources

- 1. The use of mechanistic biomarkers for evaluating investigational CNS compounds in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kosheeka.com [kosheeka.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 39243-88-4 | Benchchem [benchchem.com]

- 6. This compound | C11H12N2 | CID 707327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C11H12N2) [pubchemlite.lcsb.uni.lu]

- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 9. ir.vistas.ac.in [ir.vistas.ac.in]

- 10. bio-protocol.org [bio-protocol.org]

- 11. scispace.com [scispace.com]

- 12. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Versatile Architect: A Technical Guide to 2-(1-Pyrrolyl)benzylamine in Heterocyclic Synthesis

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials, owing to their diverse chemical properties and biological activities.[1] Within this vast chemical space, 2-(1-Pyrrolyl)benzylamine has emerged as a highly versatile and powerful building block. Its unique structural motif, combining a reactive primary amine with the aromatic pyrrole ring tethered to a benzene core, offers a gateway to a rich variety of complex, multi-ring heterocyclic systems.[2]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of this compound as a precursor to diverse heterocyclic frameworks. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and explore the mechanistic underpinnings of key transformations, empowering you to leverage this remarkable building block in your own research endeavors.

Core Properties of this compound: The Foundation for Synthesis

Before embarking on complex synthetic transformations, a thorough understanding of the foundational properties of this compound is paramount.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂ | [3][4] |

| Molecular Weight | 172.23 g/mol | [3][4] |

| CAS Number | 39116-24-0 | [4] |

| Appearance | Solid | [5] |

| IUPAC Name | (2-pyrrol-1-ylphenyl)methanamine | [3] |

Synthesis of the Building Block: The Paal-Knorr Approach

The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[6][7] For the preparation of this compound, 2-aminobenzylamine serves as the primary amine, and 2,5-dimethoxytetrahydrofuran is a convenient precursor to the required 1,4-dicarbonyl species.

The reaction proceeds under mildly acidic conditions. The acid catalyzes the hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde. This is followed by the formation of a hemiaminal upon reaction with 2-aminobenzylamine, which then undergoes cyclization and dehydration to yield the aromatic pyrrole ring.[8][9]

Experimental Protocol: Synthesis of this compound

-

To a solution of 2-aminobenzylamine (1.0 eq) in ethanol, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Add a catalytic amount of a weak acid, such as acetic acid (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Constructing Fused Heterocyclic Systems: The Power of Intramolecular Cyclization

The strategic placement of the pyrrole ring and the benzylamine moiety in this compound makes it an ideal precursor for the synthesis of fused polycyclic heterocycles through intramolecular cyclization reactions. The Pictet-Spengler reaction and multi-component reactions leading to quinoxaline and benzodiazepine scaffolds are prime examples of this versatility.

The Pictet-Spengler Reaction: Accessing Pyrrolo[1,2-a]quinoxalines

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[9][10] A variation of this reaction can be employed to synthesize 4,5-dihydropyrrolo[1,2-a]quinoxalines from this compound and an aldehyde. The reaction is typically catalyzed by a Brønsted or Lewis acid.[11]

The mechanism involves the initial formation of an iminium ion from the condensation of the benzylamine with the aldehyde. The electron-rich pyrrole ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to form the new six-membered ring.[10]

-

To a solution of this compound (1.0 eq) and a substituted aromatic aldehyde (1.2 eq) in a suitable solvent such as ethanol, add a catalytic amount of p-dodecylbenzenesulfonic acid (p-DBSA).[12]

-

Stir the reaction mixture at room temperature for 15-120 minutes, monitoring by TLC.[12]

-

Upon completion, evaporate the solvent and dilute the residue with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 4-aryl-4,5-dihydropyrrolo[1,2-a]quinoxaline.[12]

Table 2: Synthesis of 4,5-Dihydropyrrolo[1,2-a]quinoxaline Derivatives

| Aldehyde (R group) | Product | Yield (%) | Reference |

| 6-Bromopiperonal | 4-(6-Bromobenzo[d][5][13]dioxol-5-yl)-8-isopropyl-4,5-dihydropyrrolo[1,2-a]quinoxaline | 56 | [12] |

| Vanillin | 4-(8-Isopropyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2-methoxyphenol | 42 | [12] |

Table 3: Spectroscopic Data for Selected 4,5-Dihydropyrrolo[1,2-a]quinoxaline Derivatives [12]

| Compound | ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |

| 4-(6-Bromobenzo[d][5][13]dioxol-5-yl)-8-isopropyl-4,5-dihydropyrrolo[1,2-a]quinoxaline | 7.22–7.20 (m, 1H), 7.01 (s, 1H), 6.85 (d, 1H, J= 7.5 Hz), 6.75 (s, 1H), 6.67 (d, 1H, J= 8.2 Hz), 6.30 (t, 1H, J= 3.3 Hz), 6.09 (d, 1H, J= 6.7 Hz), 5.95 (s, 2H), 5.70 (bs, 1H), 4.28 (bs, 1H), 2.95–2.82 (m, 1H), 1.30 (s, 6H) | 147.8, 138.0, 136.0, 135.0, 133.0, 131.0, 130.0, 129.0, 128.1, 122.8, 115.2, 115.0, 112.9, 112.3, 110.1, 110.0, 105.2, 33.4, 23.1 |

| 4-(8-Isopropyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2-methoxyphenol | 7.32–7.21 (m, 3H), 7.10 (d, 1H, J = 1.7Hz) 7.05–6.94 (m, 2H), 6.92–6.85 (m, 1H), 6.76 (s, 1H), 6.70–6.27 (m, 2H), 6.27 (t, 1H, J = 3.1 Hz), 5.67 (bs, 1H), 5.60 (bs, 1H), 5.44 (s, 1H), 3.90 (s, 3H), 3.00–2.82 (m, 1H), 1.35 (s, 6H) | 145.8, 144.7, 139.5, 133.3, 132.2, 129.7, 124.5, 121.5, 120.3, 114.3, 113.3, 113.0, 111.9, 109.3, 109.0, 104.7, 55.3, 55.0, 33.6, 23.3 |

Multi-Component Reactions: A Cascade to Complexity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. This compound and its derivatives are excellent substrates for MCRs. For instance, the reaction of 1-(2-aminoaryl)pyrroles with benzylamine derivatives and an oxidizing agent can lead to the formation of pyrrolo[1,2-a]quinoxalines.[2]

This cascade reaction involves the in-situ oxidation of the benzylamine to the corresponding aldehyde. This is followed by condensation with the 1-(2-aminoaryl)pyrrole and subsequent intramolecular cyclization to form the fused heterocyclic system.[2]

-

In a round-bottom flask, dissolve the 1-(2-aminoaryl)pyrrole (1.0 eq) and the benzylamine derivative (1.2 eq) in polyethylene glycol (PEG-400).[2]

-

Add potassium persulfate (K₂S₂O₈) (1.0 mmol) to the mixture.[2]

-

Stir the reaction at room temperature for the time required to achieve completion (typically monitored by TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired pyrrolo[1,2-a]quinoxaline.

Expanding the Horizon: Synthesis of Other Heterocyclic Systems

The utility of this compound extends beyond the synthesis of quinoxaline and benzodiazepine analogs. Its reactive amine functionality can participate in a variety of cyclization and condensation reactions to form other important heterocyclic scaffolds.

Synthesis of Quinazolines

Quinazolines are a class of bicyclic heterocycles with a wide range of pharmacological activities.[10] this compound can be used as a synthon in the construction of quinazoline derivatives. For example, a metal-free oxidative condensation of o-aminobenzylamines with benzylamines, catalyzed by salicylic acid, can be adapted for this purpose.[14]

Synthesis of Pyrrolo[2,3-d]pyrimidines

Pyrrolo[2,3-d]pyrimidines are another important class of nitrogen-containing heterocycles with diverse biological activities.[5] While direct synthesis from this compound is less common, the N-benzyl group can be activated under specific conditions to participate in cyclization reactions, suggesting potential synthetic routes from appropriately functionalized this compound derivatives.[5]

Conclusion and Future Outlook

This compound has proven to be a remarkably versatile and powerful building block for the synthesis of a diverse array of complex heterocyclic compounds. Its unique structural features allow for the facile construction of fused polycyclic systems through elegant and efficient synthetic strategies such as the Pictet-Spengler reaction and multi-component cascades. The resulting pyrrolo[1,2-a]quinoxalines, benzodiazepines, and other related heterocycles are of significant interest in medicinal chemistry and drug discovery.

The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel heterocyclic scaffolds with unique biological properties. As our understanding of the intricate relationship between molecular structure and biological function deepens, the importance of versatile building blocks like this compound will only continue to grow, empowering chemists to design and create the next generation of therapeutics and functional materials.

References

-

PubChem. Pyrrolo[1,2-a]quinoxaline. National Center for Biotechnology Information. [Link]

-

Patil, B. N., Lade, J., Pardeshi, S., & Chaskar, A. (2019). Synthesis of pyrrolo[1,2‐a]quinoxalines from benzyl amine and 1‐(2‐aminoaryl)pyrrole. ResearchGate. [Link]

-

Ternois, F., et al. (2013). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Organic & Biomolecular Chemistry. [Link]

-

Di Micco, S., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena air. [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. [Link]

-

Reddy, C. S., et al. (2012). synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Davari, M., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

Wikipedia. (2023). Pictet–Spengler reaction. [Link]

-

Organic Chemistry Portal. Synthesis of quinazolines. [Link]

-

Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

-

Sharma, P., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

-

Banik, B. K., et al. (2018). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. [Link]

-

de la Torre, D., et al. (2020). A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. [Link]

-

Khan, I., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health. [Link]

-

National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

-

D'Oca, M., et al. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. [Link]

-

El-Sayed, R. (2021). From bicyclic precursors. Annulated pyrazolo[5,1-c][2][12][13]triazoles. ScienceDirect. [Link]

-

El-Sakka, I. A., et al. (2014). Synthesis and Reactions of Some New Heterocyclic Compounds Related to Pyrrolylthieno[2,3-d]Pyrimidines and Thieno[2,3-d][4,5-d] Dipyrimidines. ResearchGate. [Link]

-

Sbardella, G., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. [Link]

-

Nakagawa, H., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. PubMed Central. [Link]

-

Frontiers. (2021). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]

-

MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. [Link]

-

Wadje, B. S., & Bhosale, V. N. (2023). A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. Eurasian Chemical Communications. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. publicatt.unicatt.it [publicatt.unicatt.it]

- 3. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 8. pyrrolo[1,2-a]quinoxaline(234-95-7) 1H NMR [m.chemicalbook.com]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. Pyrrole synthesis [organic-chemistry.org]

- 12. usiena-air.unisi.it [usiena-air.unisi.it]

- 13. Pyrrolo(1,2-a)quinoxaline | C11H8N2 | CID 67476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

An In-depth Technical Guide to the Reactivity of the Benzylamine Group in 2-(1-Pyrrolyl)benzylamine

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the benzylamine moiety within the 2-(1-Pyrrolyl)benzylamine scaffold. This molecule serves as a versatile building block in synthetic organic and medicinal chemistry, deriving its unique properties from the electronic interplay between the electron-rich pyrrole ring and the nucleophilic benzylamine group. This document details key transformations including N-acylation, N-alkylation, Schiff base formation, and intramolecular cyclization reactions. Each section provides a theoretical framework, causality behind experimental choices, detailed step-by-step protocols, and comparative data to guide researchers, scientists, and drug development professionals in the effective utilization of this compound.

Introduction: Structural and Electronic Landscape

This compound, with the chemical formula C₁₁H₁₂N₂, is an aromatic amine characterized by a benzylamine core substituted at the ortho position with a 1-pyrrolyl group. The core of its reactivity lies in the interplay of two key functional groups: the primary aminomethyl group (-CH₂NH₂) and the five-membered aromatic pyrrole ring.

The pyrrole ring is a π-excessive heterocycle, meaning the lone pair of electrons on the nitrogen atom participates in the aromatic system, leading to a higher electron density on the carbon atoms compared to benzene[1]. This electron-donating nature of the pyrrolyl substituent, positioned ortho to the benzylamine, influences the reactivity of the amine group through both inductive and resonance effects. This guide will dissect the implications of this unique electronic arrangement on the key reactions of the benzylamine moiety.

Synthesis of this compound

A robust and widely applicable method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis[1][2]. This reaction involves the condensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with a primary amine[3][4]. For the synthesis of this compound, 2-aminobenzylamine serves as the primary amine and 2,5-dimethoxytetrahydrofuran is a convenient precursor to the required 1,4-dicarbonyl species. An iron(III) chloride catalyst in water provides a mild and environmentally friendly approach[5].

Experimental Protocol: Paal-Knorr Synthesis of this compound

Materials:

-

2-Aminobenzylamine

-

2,5-Dimethoxytetrahydrofuran

-

Iron(III) chloride (FeCl₃)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 2-aminobenzylamine (1.0 eq) and deionized water.

-

Add iron(III) chloride (0.1 eq) to the mixture and stir until dissolved.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

N-Acylation: Amide Bond Formation

The primary amine of this compound is a strong nucleophile, readily undergoing N-acylation with various acylating agents such as acid chlorides and anhydrides to form stable amide linkages. This reaction is fundamental for introducing new functional groups and for peptide synthesis. Acetic anhydride is a common and effective reagent for this transformation, often proceeding without the need for a catalyst due to the inherent nucleophilicity of the amine[3].

The reaction mechanism involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of acetic anhydride. This is followed by the collapse of the tetrahedral intermediate and the expulsion of an acetate ion as a good leaving group, resulting in the formation of the N-acetylated product[6].

// Reactants amine [label="this compound"]; anhydride [label="Acetic Anhydride"];

// Intermediates intermediate [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="N-Acetyl-2-(1-pyrrolyl)benzylamine"]; leaving_group [label="Acetate Ion"];

// Arrows amine -> intermediate [label="Nucleophilic Attack"]; anhydride -> intermediate; intermediate -> product [label="Collapse"]; intermediate -> leaving_group [label="Elimination"]; }

N-Acylation Mechanism.

Experimental Protocol: N-Acetylation of this compound

Materials:

-

This compound

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude N-acetylated product.

-

Recrystallize or purify by column chromatography if necessary.

Table 1: Comparison of N-Acylating Agents

| Acylating Agent | Catalyst | Typical Conditions | Yield | Reference |

| Acetic Anhydride | None | Room Temperature, neat or in aprotic solvent | Good to Excellent | [3] |

| Acetyl Chloride | Base (e.g., Et₃N) | 0 °C to Room Temperature, aprotic solvent | Excellent | General Knowledge |

| Ethyl Acetate | Acetic Acid (cat.) | 80-120 °C | Excellent | [7] |

N-Alkylation: Formation of Secondary and Tertiary Amines

N-alkylation of the benzylamine group introduces alkyl substituents, modulating the steric and electronic properties of the molecule. This reaction typically proceeds via an Sₙ2 mechanism with an alkyl halide, such as methyl iodide[8][9]. The reaction is generally carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid byproduct.

The choice of base and solvent is crucial for controlling the degree of alkylation. Stronger bases and polar aprotic solvents favor higher degrees of alkylation. For mono-alkylation, milder bases and careful control of stoichiometry are necessary.

// Steps start [label="Dissolve this compound\n and Base in Solvent"]; add_alkyl_halide [label="Add Alkyl Halide (e.g., CH₃I)"]; reaction [label="Stir at appropriate temperature"]; workup [label="Aqueous Workup and Extraction"]; purification [label="Purification (Chromatography)"]; product [label="N-Alkyl-2-(1-pyrrolyl)benzylamine", fillcolor="#34A853"];

// Workflow start -> add_alkyl_halide; add_alkyl_halide -> reaction; reaction -> workup; workup -> purification; purification -> product; }

N-Alkylation Experimental Workflow.

Experimental Protocol: N-Methylation of this compound

Materials:

-

This compound

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in DMF.

-

Add methyl iodide (1.2 eq for mono-methylation, >2.5 eq for di-methylation) to the suspension.

-

Stir the mixture at room temperature (or gently heat to 40-50 °C to accelerate the reaction) for 6-12 hours. Monitor by TLC.

-

After the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to isolate the N-methylated product(s).

Schiff Base Formation: Imine Synthesis

The primary amine of this compound readily condenses with aldehydes and ketones to form Schiff bases (imines)[10]. This reversible reaction is typically catalyzed by an acid or a base and often requires the removal of water to drive the equilibrium towards the product. The formation of a Schiff base is a key step in many synthetic transformations, including reductive amination and the synthesis of various heterocyclic systems.

The reaction with benzaldehyde, for instance, proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding N-benzylidene-2-(1-pyrrolyl)benzylamine.

Table 2: Conditions for Schiff Base Formation with Benzaldehyde

| Catalyst | Solvent | Water Removal | Yield | Reference |

| Glacial Acetic Acid (cat.) | Ethanol | Reflux | Good | |

| None | Methanol | Pervaporation | >90% | |

| None | Toluene | Dean-Stark trap | Good to Excellent | General Knowledge |

Experimental Protocol: Schiff Base Formation with Benzaldehyde

Materials:

-

This compound

-

Benzaldehyde

-

Toluene

-

Glacial acetic acid (catalytic amount)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), benzaldehyde (1.05 eq), and toluene.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Wash the organic solution with saturated sodium bicarbonate solution and then with brine.

-

Dry the toluene layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude Schiff base.

-

The product can be purified by recrystallization or chromatography if necessary.

Intramolecular Cyclization: Access to Fused Heterocyclic Systems

The structure of this compound, a β-arylethylamine analogue, makes it an excellent candidate for intramolecular cyclization reactions to form fused heterocyclic systems. A particularly relevant transformation is the Pictet-Spengler reaction[1][4]. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic attack by the electron-rich aromatic ring to form a new ring system[4].

In the case of this compound, the pyrrole ring can act as the nucleophile in the cyclization step. After initial Schiff base formation with an aldehyde (e.g., formaldehyde), the subsequent acid-catalyzed cyclization would lead to the formation of a pyrrolo-fused tetrahydroisoquinoline derivative.

// Reactants amine [label="this compound"]; aldehyde [label="Aldehyde (R-CHO)"];

// Intermediates schiff_base [label="Schiff Base"]; iminium_ion [label="Iminium Ion"]; spiro_intermediate [label="Spirocyclic Intermediate"]; product [label="Pyrrolo-fused\nTetrahydroisoquinoline"];

// Arrows amine -> schiff_base; aldehyde -> schiff_base [label="Condensation"]; schiff_base -> iminium_ion [label="Protonation (H⁺)"]; iminium_ion -> spiro_intermediate [label="Intramolecular\nElectrophilic Attack"]; spiro_intermediate -> product [label="Rearomatization"]; }

Pictet-Spengler Reaction Mechanism.

Experimental Protocol: Pictet-Spengler Type Cyclization

Materials:

-

This compound

-

Formaldehyde (or paraformaldehyde)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add formaldehyde (37% aqueous solution, 1.5 eq) or paraformaldehyde.

-

Cool the mixture to 0 °C and slowly add trifluoroacetic acid (2.0 eq).

-

Stir the reaction at room temperature for 24-48 hours. Monitor by TLC or LC-MS.

-

Carefully quench the reaction by adding it to a stirred, saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the cyclized product.

Coordination Chemistry

The nitrogen atoms in both the pyrrole ring and the benzylamine group of this compound can act as Lewis bases, making the molecule a potential ligand for coordination with transition metals. The bidentate nature of this ligand, with the potential for N,N'-chelation, can lead to the formation of stable metal complexes. The study of such complexes is relevant in the development of new catalysts and materials with interesting electronic and magnetic properties. The specific coordination geometry will depend on the metal center, its oxidation state, and the other ligands present in the coordination sphere.

Conclusion

This compound is a molecule with a rich and versatile reactivity profile centered on its benzylamine functional group. The electronic influence of the ortho-pyrrolyl substituent enhances the nucleophilicity of the amine, facilitating a range of important synthetic transformations. This guide has provided a detailed overview of its N-acylation, N-alkylation, Schiff base formation, and potential for intramolecular cyclization, complete with actionable experimental protocols. A thorough understanding of these reactions will empower researchers in the fields of organic synthesis and drug discovery to fully exploit the synthetic potential of this valuable building block.

References

- Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1885, 18, 367–371.

- Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 1635–1642.

- Ouarna, S., et al. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry2015, 31(2), 913-919.

-

Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44(3), 2030–2036. [Link]

- Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995, 95(6), 1797–1842.

- Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951, 6, 151–190.

- Azizi, N., et al. An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride. Synlett2009, (14), 2245-2248.

-

PubChem. This compound. [Link]

-

Patil, B. N., et al. Polyethylene-Glycol-(PEG-400) Mediated Environmentally Benign Protocol for the Synthesis of Pyrrolo[1,2-a]quinoxalines from Benzyl Amines at Room Temperature. ChemistrySelect2019 , 4(38), 11211-11215. [Link]

-

PubChemLite. This compound (C11H12N2). [Link]